molecular formula C7H13Cl2N3 B1449327 N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride CAS No. 1965308-83-1

N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride

Cat. No. B1449327
M. Wt: 210.1 g/mol
InChI Key: APEBXHXAVDQWFE-UHFFFAOYSA-N
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Description

N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride, also known as APY, is a potential pharmacological target with diverse applications in the field. It has a molecular weight of 210.11 .


Molecular Structure Analysis

The InChI code for N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride is 1S/C7H11N3.2ClH/c8-3-5-10-7-2-1-4-9-6-7;;/h1-2,4,6,10H,3,5,8H2;2*1H .

Scientific Research Applications

Coordination Chemistry and Complex Formation

Research in coordination chemistry explores the preparation and properties of compounds containing pyridine and its derivatives, focusing on their ability to form complex compounds with metals. These ligands exhibit fascinating variability in their chemistry, including different protonated and/or deprotonated forms, and are involved in the formation of complex compounds with notable spectroscopic, structural, magnetic properties, or biological and electrochemical activity. The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their significant potential in coordination chemistry and suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

In the domain of organic synthesis and catalysis, heterocyclic N-oxide derivatives, including pyridine, have demonstrated versatility as synthetic intermediates with important biological implications. These compounds are crucial in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have been found to exhibit significant medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. Li et al. (2019) provided a comprehensive review focusing on the synthesis, chemistry, and medical application potential of heterocyclic N-oxide derivatives, emphasizing their importance in organic synthesis and drug development (Li et al., 2019).

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives are recognized for their broad spectrum of biological activities. These include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. A review by Abu-Taweel et al. (2022) discusses the structural characterization, medicinal applications, and the potential of pyridine derivatives as chemosensors in analytical chemistry, providing insight into their significant role in the development of new therapeutics and diagnostic tools (Abu-Taweel et al., 2022).

properties

IUPAC Name

N'-pyridin-3-ylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-3-5-10-7-2-1-4-9-6-7;;/h1-2,4,6,10H,3,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEBXHXAVDQWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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